molecular formula C10H18F3N3O2 B7192473 N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide

N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide

Cat. No.: B7192473
M. Wt: 269.26 g/mol
InChI Key: RMMSAMXOXYSDTQ-UHFFFAOYSA-N
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Description

N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with an ethyl group and a trifluorohydroxypropyl moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3N3O2/c1-2-14-9(18)16-5-3-15(4-6-16)7-8(17)10(11,12)13/h8,17H,2-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMSAMXOXYSDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with ethylating agents and trifluorinated compounds. One common method includes the reaction of 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine with ethyl chloroformate under basic conditions to yield the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-ethyl-4-(3,3,3-trifluoro-2-oxopropyl)piperazine-1-carboxamide.

    Reduction: Regeneration of the original hydroxyl compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide finds applications in multiple fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to specific proteins, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
  • N-ethyl-4-(3,3,3-trifluoro-2-oxopropyl)piperazine-1-carboxamide
  • N-ethyl-4-(3,3,3-trifluoro-2-thiopropyl)piperazine-1-carboxamide

Uniqueness

N-ethyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and development, where such properties can enhance the bioavailability and efficacy of therapeutic agents.

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